Strategic Synthesis: 3-Amino-1H-indazole-6-carbaldehyde Oxime
Strategic Synthesis: 3-Amino-1H-indazole-6-carbaldehyde Oxime
This technical guide details the strategic synthesis of 3-Amino-1H-indazole-6-carbaldehyde oxime , a high-value intermediate for kinase inhibitor development (e.g., targeting VEGFR, PLK, or CDK pathways).
The synthesis is designed around a convergent, scalable 3-step protocol prioritizing atom economy and regiochemical fidelity.
Executive Summary & Retrosynthetic Logic
The 3-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, capable of bidentate hydrogen bonding within the ATP-binding pocket of kinases. The 6-position functionalization (oxime) serves as a versatile handle for extending into the solvent-exposed region of the protein or improving metabolic stability.
The Challenge: Direct formylation of the 3-aminoindazole core is often plagued by regioselectivity issues (N1 vs. N2 vs. C-ring) and solubility challenges. The Solution: A "Pre-functionalized Core" approach. By starting with the oxidation state pre-installed at the 6-position (as a nitrile), we avoid harsh electrophilic aromatic substitutions later in the sequence.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection strategy relying on the regioselective hydrazine cyclization.
Phase 1: Core Construction (S_NAr Cyclization)
The foundation of this route is the reaction between 2-fluoro-terephthalonitrile and hydrazine. This exploits the fluorine atom's susceptibility to nucleophilic aromatic substitution (
Protocol 1.0: Synthesis of 3-Amino-1H-indazole-6-carbonitrile
| Parameter | Specification |
| Reagents | 2-Fluoro-terephthalonitrile (1.0 eq), Hydrazine monohydrate (3.0 eq) |
| Solvent | n-Butanol or Ethanol (Anhydrous) |
| Temperature | 80°C – 110°C (Reflux) |
| Time | 4 – 12 Hours |
| Yield Target | 85% – 92% |
Step-by-Step Methodology:
-
Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-terephthalonitrile (e.g., 10.0 g) and n-Butanol (100 mL).
-
Addition: Add Hydrazine monohydrate (excess, ~3.0 equiv) dropwise at room temperature. Caution: Exothermic.
-
Cyclization: Heat the mixture to reflux (approx. 117°C for n-BuOH). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material spot (high
) will disappear, replaced by a fluorescent spot (lower ). -
Workup: Cool to room temperature. The product often precipitates directly as a solid.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (
mL) followed by diethyl ether to remove hydrazine residues. -
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Mechanistic Insight: The hydrazine nitrogen first displaces the fluorine (Position 2). The resulting intermediate hydrazine group then attacks the nitrile at Position 1 (ortho). The nitrile at Position 4 (meta to the fluorine) remains untouched, becoming the C6-cyano group of the indazole.
Phase 2: The Cryogenic Reduction (Nitrile to Aldehyde)
Converting the nitrile to an aldehyde without over-reduction to the amine requires precise control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice.[3]
Critical Technical Note: The 3-amino group and the indazole N-H are acidic protons. They will consume equivalents of DIBAL-H. You must use at least 3.5 to 4.0 equivalents of DIBAL-H to account for deprotonation before the reduction occurs.
Protocol 2.0: Selective Reduction to 3-Amino-1H-indazole-6-carbaldehyde
| Parameter | Specification |
| Reagents | 3-Amino-1H-indazole-6-carbonitrile (1.0 eq), DIBAL-H (1.0M in THF, 4.0 eq) |
| Solvent | Anhydrous THF or DCM |
| Temperature | -78°C (Dry Ice/Acetone) |
| Quench | Methanol + Rochelle's Salt (Sat. Pot. Sodium Tartrate) |
Step-by-Step Methodology:
-
Preparation: Dry the starting nitrile thoroughly (trace water kills DIBAL). Dissolve/suspend in anhydrous THF under Argon/Nitrogen atmosphere.
-
Cooling: Cool the vessel to -78°C .
-
Reduction: Add DIBAL-H solution dropwise via syringe pump or addition funnel. Maintain internal temperature below -70°C.
-
Observation: The mixture may become homogeneous as the aluminum-amide complexes form.
-
-
Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (hydrolyze a defined aliquot before spotting).
-
Quench (Critical):
-
Add Methanol (excess) slowly at -78°C to destroy excess hydride.
-
Pour the cold mixture into a vigorously stirred solution of Rochelle's Salt (saturated aqueous).
-
-
Workup: Stir the biphasic mixture for 1–2 hours until the aluminum emulsion breaks and layers separate cleanly. Extract with EtOAc (
). -
Purification: Flash column chromatography (DCM/MeOH gradient) is required to isolate the pure aldehyde.
Phase 3: Oximation & Stereocontrol
The final step condenses the aldehyde with hydroxylamine. This reaction typically yields a mixture of E (anti) and Z (syn) isomers, with the E-isomer often being thermodynamically favored and biologically preferred.
Protocol 3.0: Oxime Formation
| Parameter | Specification |
| Reagents | Aldehyde Intermediate (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (2.0 eq) |
| Solvent | Ethanol / Water (4:1 ratio) |
| Temperature | Ambient (25°C) to 50°C |
| Yield Target | >90% |
Step-by-Step Methodology:
-
Mix: Dissolve Hydroxylamine hydrochloride and Sodium Acetate in the Water/Ethanol mixture. Stir for 10 min to buffer the solution (pH ~5–6).
-
Addition: Add the 3-Amino-1H-indazole-6-carbaldehyde solid or solution.
-
Reaction: Stir at room temperature for 2 hours. If conversion is slow (due to insolubility), heat to 50°C.
-
Workup: Evaporate most of the ethanol under reduced pressure. Dilute with water.[1] The oxime usually precipitates as an off-white solid.
-
Filtration: Collect the solid, wash with water, and dry under vacuum.
Reaction Pathway Visualization
Figure 2: Complete reaction workflow from starting material to final oxime.
Analytical Profile & QC
To ensure the integrity of the synthesized compound, the following analytical markers must be verified.
| Technique | Marker | Expectation |
| 1H NMR (DMSO-d6) | Aldehyde Proton (CHO) | Singlet at |
| 1H NMR (DMSO-d6) | Oxime Proton (=N-OH) | Singlet at |
| 1H NMR (DMSO-d6) | Methine Proton (-CH=N-) | Singlet at |
| LC-MS | Mass Shift | [M+H]+ shifts from Aldehyde (MW 161) to Oxime (MW 176). |
| HPLC | Isomer Ratio | Check for double peaks (E/Z isomers). E-isomer usually elutes later on C18. |
Troubleshooting & Optimization
-
Solubility Issues: The 3-amino-6-cyanoindazole is highly crystalline and insoluble.
-
Fix: If DIBAL reduction yields are low due to solubility, perform a Boc-protection first (Boc2O, DMAP, THF) to generate the tert-butyl carbamate. This species is lipophilic and reduces cleanly. The Boc group can be removed later (TFA/DCM) or kept if required for the next coupling step.
-
-
Over-reduction: Formation of the benzyl amine during Phase 2.
-
Fix: Ensure temperature is strictly <-70°C. Add DIBAL slowly. Do not prolong reaction time beyond consumption of SM.
-
-
Incomplete Oximation:
-
Fix: Ensure the pH is buffered to 5-6. If too acidic (only NH2OH·HCl used), the amine nucleophile is protonated and unreactive. If too basic, the aldehyde is less electrophilic. Sodium Acetate is the ideal buffer.
-
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4][5] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link
- Context: Establishes the foundational chemistry for indazole ring closure via hydrazine.
-
BenchChem Application Note. (2025). "Reduction of Nitriles to Aldehydes: DIBAL-H Protocols." Link
- Context: Standard operating procedures for cryogenic DIBAL reductions of arom
-
Wang, J., et al. (2023).[6][4] "One-pot metal-free reaction of 2-aminophenones with hydroxylamine derivatives." The Journal of Organic Chemistry, 88, 13049-13056.[4]
- Context: Insights into hydroxylamine reactivity and oxime formation mechanisms on heterocyclic scaffolds.
-
Org. Synth. (2020).[7][8] "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326. Link
- Context: While focusing on the 3-cyano variant, this provides validated workup procedures for cyano-indazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
